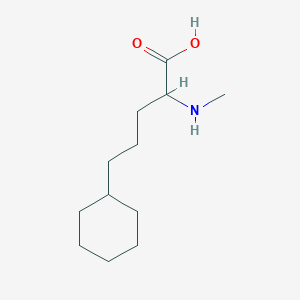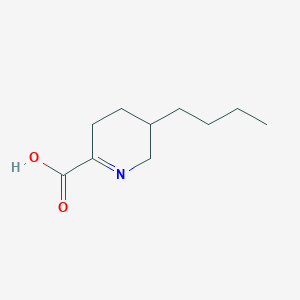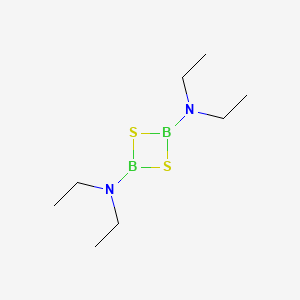
N~2~,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine is a unique organoboron compound characterized by its distinctive structure containing both boron and sulfur atoms
Preparation Methods
The synthesis of N2,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine typically involves the reaction of diethylamine with boron-sulfur precursors under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N~2~,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of boron-sulfur bonds.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~2~,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N2,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine involves its interaction with molecular targets through its boron and sulfur atoms. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes or other proteins. The specific pathways involved depend on the context of its application, whether in catalysis, drug development, or materials science.
Comparison with Similar Compounds
N~2~,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine can be compared with other similar compounds such as:
6-Chloro-N~2~,N~2~,N~4~,N~4~-tetraethyl-1,3,5-triazine-2,4-diamine: This compound also contains nitrogen and ethyl groups but differs in its core structure and reactivity.
N~2~,N~4~-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine: Similar in having nitrogen and ethyl groups, but with different functional groups leading to varied applications and reactivity.
Properties
CAS No. |
6105-36-8 |
|---|---|
Molecular Formula |
C8H20B2N2S2 |
Molecular Weight |
230.0 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N-tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine |
InChI |
InChI=1S/C8H20B2N2S2/c1-5-11(6-2)9-13-10(14-9)12(7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
BPXZAIMFRIYLNI-UHFFFAOYSA-N |
Canonical SMILES |
B1(SB(S1)N(CC)CC)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


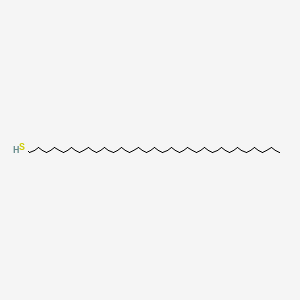
![N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide](/img/structure/B14731261.png)

![N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B14731269.png)
![5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B14731273.png)
![4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid](/img/structure/B14731282.png)
![(3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one](/img/structure/B14731284.png)

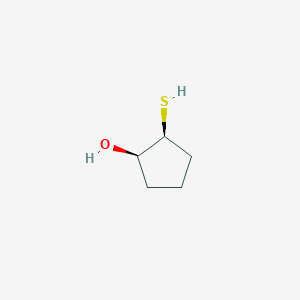
![6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731317.png)
![4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide](/img/structure/B14731335.png)
![1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-](/img/structure/B14731340.png)
